![molecular formula C9H8BrN3O B1373569 [1-(2-Bromophényl)-1H-1,2,3-triazol-4-yl]méthanol CAS No. 1248105-65-8](/img/structure/B1373569.png)
[1-(2-Bromophényl)-1H-1,2,3-triazol-4-yl]méthanol
Vue d'ensemble
Description
[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound with the molecular formula C9H8BrN3O. It belongs to the class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions . This compound is characterized by the presence of a bromophenyl group attached to a triazole ring, which is further connected to a methanol group.
Applications De Recherche Scientifique
[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials, including polymers and liquid crystals.
Mécanisme D'action
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been studied for their anticancer activity . These compounds may interact with various cellular targets, including enzymes and receptors, to exert their effects.
Mode of Action
These compounds often function by binding to their targets, thereby modulating their activity and triggering downstream effects .
Biochemical Pathways
Based on the known activities of similar compounds, it’s possible that it influences pathways related to cell growth and proliferation, potentially making it useful in the context of cancer treatment .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activity against various cancer cell lines , suggesting that [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Méthodes De Préparation
The synthesis of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the “click” reaction, a copper-catalyzed azide-alkyne cycloaddition. This method is highly efficient and widely used in organic synthesis . The general synthetic route includes the following steps:
Preparation of 2-bromoaniline: This is achieved by bromination of aniline.
Formation of 2-bromo-phenyl azide: The 2-bromoaniline is converted to its corresponding azide.
Cycloaddition Reaction: The azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Methanol Addition: The final step involves the addition of a methanol group to the triazole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar compounds to [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol include:
[1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
[1-(2-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
[1-(2-Iodophenyl)-1H-1,2,3-triazol-4-yl]methanol: Iodine substitution can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
[1-(2-bromophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-5,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRALENGVRFJXOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


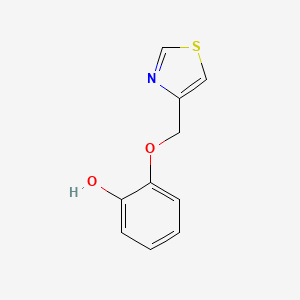
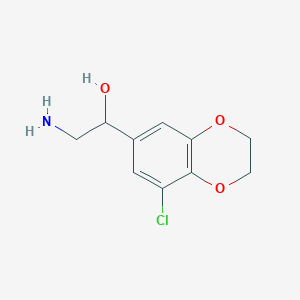
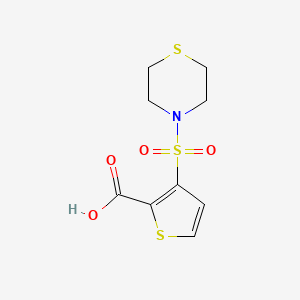
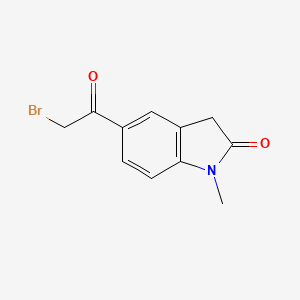
![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)

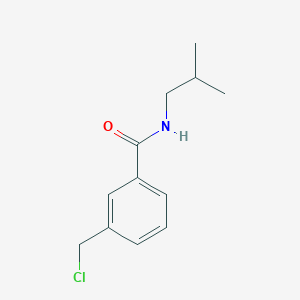
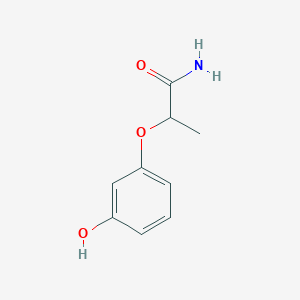

![2-[(4-Fluorophenyl)methoxy]phenol](/img/structure/B1373504.png)
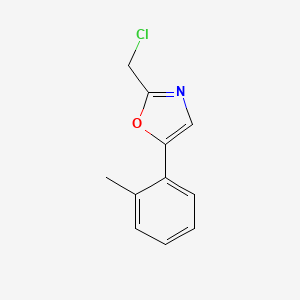

![1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1373508.png)

